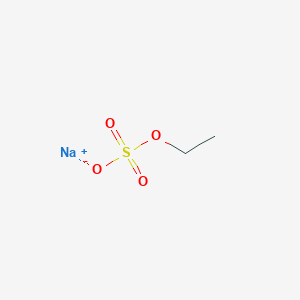
Sodium ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ethyl sulfate is an organic compound with the molecular formula C2H5NaO4S. It is a sodium salt of ethyl sulfate and is known for its use as a building block in chemical synthesis. The compound is typically found in the form of a white crystalline powder and is soluble in water. It has a molecular weight of 148.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is as follows: [ \text{C2H5OH} + \text{H2SO4} \rightarrow \text{C2H5HSO4} ] [ \text{C2H5HSO4} + \text{NaOH} \rightarrow \text{C2H5NaO4S} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethanol with sulfuric acid under controlled conditions to form ethyl hydrogen sulfate, which is then neutralized with sodium hydroxide to yield this compound .
化学反应分析
Types of Reactions: Sodium ethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal nitrites to form nitroethane.
Hydrolysis: It can be hydrolyzed to form ethanol and sulfuric acid.
Common Reagents and Conditions:
Metal Nitrites: this compound reacts with sodium nitrite or potassium nitrite to form nitroethane.
Hydrolysis Conditions: The compound can be hydrolyzed under acidic or basic conditions.
Major Products Formed:
Nitroethane: Formed by reacting this compound with metal nitrites.
Ethanol and Sulfuric Acid: Formed through hydrolysis
科学研究应用
Sodium ethyl sulfate has a wide range of applications in scientific research, including:
Chemical Synthesis: Used as a building block for synthesizing other compounds.
Biological Research: Utilized in studies involving sulfation processes.
Industrial Applications: Employed in the production of various chemicals and pharmaceuticals
作用机制
The mechanism of action of sodium ethyl sulfate involves its ability to act as a sulfate donor in various chemical reactions. It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. The compound’s sulfate group can also undergo hydrolysis, releasing sulfuric acid and ethanol .
相似化合物的比较
Ethyl Sulfate: Similar in structure but lacks the sodium ion.
Sodium Methyl Sulfate: Contains a methyl group instead of an ethyl group.
Sodium Octyl Sulfate: Contains an octyl group instead of an ethyl group.
Uniqueness: Sodium ethyl sulfate is unique due to its specific ethyl group and sodium ion, which confer distinct reactivity and solubility properties compared to other sulfate esters .
属性
CAS 编号 |
546-74-7 |
|---|---|
分子式 |
C2H6NaO4S |
分子量 |
149.12 g/mol |
IUPAC 名称 |
sodium;ethyl sulfate |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChI 键 |
IJXWKCDZYWFJLL-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCOS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
546-74-7 |
Pictograms |
Irritant |
同义词 |
Sulfuric Acid Monoethyl Ester Sodium Salt; Ethyl Sodium Sulfate; Sodium Sulfovinate; _x000B_ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How hygroscopic is sodium ethyl sulfate and what implications does this have for its behavior in the atmosphere?
A1: this compound is highly hygroscopic, meaning it readily absorbs water vapor from the surrounding air [, ]. This property significantly influences its behavior in the atmosphere. Research using a vapor sorption analyzer and a humidity tandem differential mobility analyzer (H-TDMA) demonstrated that this compound aerosols exhibit continuous hygroscopic growth, with a considerable growth factor at high relative humidity (RH) []. This suggests that as atmospheric humidity increases, this compound particles can grow significantly by absorbing water, potentially impacting cloud formation and properties.
Q2: How does the hygroscopicity of this compound compare to other similar compounds and what does this tell us about its potential to form cloud condensation nuclei?
A2: Studies comparing the hygroscopic properties of various organosulfates revealed that this compound exhibits strong hygroscopicity, though slightly lower than sodium methyl sulfate []. Importantly, both compounds showed a close correlation between the hygroscopicity parameter derived from H-TDMA measurements (κgf) and the single hygroscopicity parameter (κccn) determined from cloud condensation nuclei (CCN) activity measurements []. This agreement suggests that this compound, like sodium methyl sulfate, can act as an effective CCN, playing a role in cloud formation processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















